5-benzoyl-2-(4-chlorophenyl)-1,3-thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNOS/c17-13-8-6-12(7-9-13)16-18-10-14(20-16)15(19)11-4-2-1-3-5-11/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFVQNRVOSBHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C(S2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Synthetic Approaches for 5 Benzoyl 2 4 Chlorophenyl 1,3 Thiazole and Analogous Structures
Foundational and Evolving Methodologies for 1,3-Thiazole Ring Synthesis
The construction of the 1,3-thiazole core has been dominated by several classical name reactions, which continue to be fundamental in contemporary organic synthesis.
Hantzsch Thiazole (B1198619) Synthesis: This is arguably the most prevalent and versatile method for thiazole synthesis, first described by Arthur Hantzsch in 1887. synarchive.com The reaction involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The process begins with an SN2 reaction where the sulfur of the thioamide displaces the halide from the α-haloketone. youtube.com This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com This method is highly effective for producing a wide variety of thiazoles with alkyl, aryl, or heteroaryl substituents at positions 2, 4, and 5. nih.gov
Cook-Heilbron Thiazole Synthesis: Discovered in 1947, this method provides a pathway to 5-aminothiazoles. wikipedia.org It involves the reaction of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. wikipedia.orgpharmaguideline.com When carbon disulfide is used, the reaction yields 5-amino-2-mercaptothiazoles. nih.gov
Gabriel Thiazole Synthesis: Another foundational method involves the thionation of α-acylaminoketones, typically using phosphorus pentasulfide, to yield 1,3-thiazoles. researchgate.net
These foundational methods have evolved to include a broader range of substrates and reaction conditions, enhancing their scope and efficiency.
Dedicated Synthetic Pathways to 5-benzoyl-2-(4-chlorophenyl)-1,3-thiazole
Synthesizing the specific target molecule, this compound, necessitates a tailored approach, typically leveraging the principles of the Hantzsch synthesis.
The most direct application of the Hantzsch synthesis to form this compound would involve the reaction between two key precursors:
4-chlorothiobenzamide: This thioamide provides the N=C-S fragment, ultimately forming the C2-N3-C4 part of the ring, with the 4-chlorophenyl group at position 2.
2-bromo-1-phenyl-ethanone derivative: A suitable α-haloketone is required. To achieve the 5-benzoyl substitution, a precursor such as 3-bromo-1,3-diphenylpropane-1,2-dione or a similar α-haloketone bearing a benzoyl group would be necessary.
The cyclocondensation of these two reagents, typically under heating in a solvent like ethanol, would lead to the formation of the desired 2,5-disubstituted thiazole ring after dehydration.
Alternatively, the target molecule can be synthesized by functionalizing a pre-existing thiazole ring. The inherent electronic properties of the thiazole ring dictate the regioselectivity of these reactions. pharmaguideline.com The C2 position is the most electron-deficient, making it susceptible to nucleophilic attack, especially after quaternization of the ring nitrogen. pharmaguideline.com The C5 position is relatively electron-rich and is the preferred site for electrophilic substitution reactions like halogenation and mercuration. pharmaguideline.com The C4 position is considered nearly neutral. pharmaguideline.com
Functionalization at C2: Protons at the C2 position can be removed by strong organolithium bases, creating a nucleophilic center that can react with various electrophiles. pharmaguideline.com
Functionalization at C5: Direct C-H arylation at the 5-position of thiazole derivatives has been achieved using palladium catalysis in the absence of special ligands, providing an efficient route to 5-arylthiazoles. acs.org This strategy could be employed to introduce the benzoyl group (via a Friedel-Crafts acylation) or the phenyl component of the benzoyl group onto a thiazole already substituted at the 2-position with the 4-chlorophenyl group.
Advancements in Environmentally Conscious Synthetic Protocols for Thiazole Derivatives
In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for thiazole synthesis. nih.gov These advancements aim to minimize waste, avoid hazardous reagents, and reduce energy consumption. researchgate.net
Key green strategies include:
Microwave and Ultrasound Irradiation: These techniques often lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. bepls.comresearcher.lifemdpi.com
Use of Green Solvents: Replacing traditional volatile organic solvents with environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents (DES) is a major focus. bepls.com Catalyst-free synthesis of thiazoles has been reported using water as a solvent. bepls.com
Multi-component Reactions: One-pot reactions where multiple starting materials combine to form the final product are highly efficient, reducing the number of synthetic steps and purification processes. bepls.comnih.gov
Recyclable Catalysts: The development of reusable catalysts, such as silica-supported tungstosilisic acid or chitosan-based hydrogels, improves the sustainability of the synthetic process. mdpi.commdpi.com
These eco-friendly protocols are applicable to the synthesis of a wide range of thiazole derivatives, offering scalable and cost-effective alternatives to traditional methods. researchgate.netresearcher.life
| Methodology | Key Reactants | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Hantzsch Synthesis | α-Haloketone, Thioamide | Conventional heating in solvent (e.g., ethanol) | High versatility, good yields, wide substrate scope | synarchive.comchemhelpasap.com |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide/Dithioacid | Mild conditions, often at room temperature | Access to 5-aminothiazoles | nih.govwikipedia.org |
| Microwave-Assisted Synthesis | Varies (e.g., Hantzsch reactants) | Microwave irradiation | Rapid reaction times, often higher yields, energy efficient | bepls.comresearcher.life |
| Ultrasound-Assisted Synthesis | Varies | Ultrasonic irradiation | Mild conditions, reduced reaction times, high yields | mdpi.com |
| Green Catalyst Protocol | Varies | Use of recyclable catalysts (e.g., PIBTU-CS hydrogel) | Environmentally friendly, catalyst can be reused | mdpi.com |
Comprehensive Characterization Techniques for Structural Confirmation
Once synthesized, the precise structure of this compound must be confirmed through a combination of analytical methods. The synthesized compounds are typically characterized by elemental analysis, IR, ¹H-NMR, and ¹³C-NMR. researchgate.net
Spectroscopic techniques are indispensable for elucidating the molecular structure of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For this compound, one would expect to see distinct signals for the aromatic protons. The proton on the thiazole ring (at C4) would appear as a singlet. The protons on the 4-chlorophenyl ring would likely appear as two doublets due to their symmetry, while the protons on the benzoyl group's phenyl ring would show more complex multiplet patterns. mdpi.com
¹³C NMR: The carbon NMR spectrum reveals the number and type of carbon atoms. Characteristic signals would be observed for the carbons of the thiazole ring (C2, C4, C5), the benzoyl carbonyl carbon (C=O), and the various aromatic carbons of the two phenyl rings. mdpi.commdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key absorption bands would include:
A strong absorption band for the benzoyl carbonyl (C=O) stretching vibration, typically around 1650-1670 cm⁻¹.
Bands corresponding to C=N and C=C stretching within the thiazole and aromatic rings (approx. 1550-1610 cm⁻¹). mdpi.com
Signals for aromatic C-H stretching (above 3000 cm⁻¹). mdpi.com
A signal for the C-Cl bond.
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and provides information about its structure through fragmentation patterns. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule, confirming its elemental composition. nih.govekb.eg
| Technique | Expected Observation | Structural Information Provided |
|---|---|---|
| ¹H NMR | Singlet for H4 of thiazole; two doublets for 4-chlorophenyl protons; multiplets for benzoyl protons. | Confirms the presence and connectivity of different proton environments. |
| ¹³C NMR | Distinct signals for thiazole carbons (C2, C4, C5), carbonyl carbon, and aromatic carbons. | Confirms the carbon skeleton of the molecule. |
| IR | Strong C=O stretch (~1660 cm⁻¹); C=N and C=C stretches (~1550-1610 cm⁻¹); aromatic C-H stretches (>3000 cm⁻¹). | Identifies key functional groups (carbonyl, aromatic rings, thiazole core). |
| MS | Molecular ion peak (M⁺) corresponding to the molecular formula C₁₆H₁₀ClNOS. | Confirms molecular weight and elemental composition. |
Elemental Composition Verification
Elemental analysis is a crucial technique for the characterization of newly synthesized compounds, providing quantitative information about the elemental composition of a molecule. This data is essential for confirming the empirical and molecular formula of a compound, thereby verifying its identity and purity. For this compound and its analogs, elemental analysis is typically performed for carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimentally determined weight percentages of these elements are then compared with the theoretically calculated values based on the proposed chemical formula. A close agreement between the found and calculated values, generally within ±0.4%, provides strong evidence for the correct structure of the synthesized compound.
Below are data tables presenting the calculated and found elemental analysis values for analogous thiazole derivatives, which serve to illustrate the application of this verification method.
Table 1: Elemental Analysis Data for Analogous Thiazole Derivatives
| Compound Name | Molecular Formula | Analysis | %C | %H | %N |
| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | C₁₈H₁₆ClNO₂S | Calculated | 62.51 | 4.66 | 4.05 |
| Found | 62.47 | 4.61 | 4.01 | ||
| 5-(4-Acetylphenylazo)-2-amino-4-phenylthiazole | C₁₇H₁₄N₄OS | Calculated | 63.34 | 4.38 | 17.38 |
| Found | 63.43 | 4.32 | 17.27 | ||
| 5-(4-chlorophenyl)-N-propyl-N-(1,3,4-thiadiazol-2-yl)sulfonamide | C₁₁H₁₁ClN₄O₂S₂ | Calculated | 38.09 | 3.19 | 16.15 |
| Found | 38.23 | 3.25 | 16.02 |
Table 2: Calculated Elemental Composition for this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 16 | 192.176 | 61.24 |
| Hydrogen | H | 1.008 | 10 | 10.08 | 3.21 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 11.29 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 4.46 |
| Oxygen | O | 15.999 | 1 | 15.999 | 5.10 |
| Sulfur | S | 32.06 | 1 | 32.06 | 10.22 |
| Total | C₁₆H₁₀ClNOS | 313.775 | 100.00 |
Comprehensive Structure Activity Relationship Sar Analyses for 5 Benzoyl 2 4 Chlorophenyl 1,3 Thiazole Analogues
Influence of Positional Substitution on Biological Efficacy and Selectivity
Research on related 2,4-disubstituted and 2,5-disubstituted thiazole (B1198619) analogues has provided significant insights into how positional isomerism affects efficacy. For instance, in a series of anticancer agents, the arrangement of aryl groups at the C2 and C4/C5 positions was found to be crucial. Studies on substituted methoxybenzoyl-aryl-thiazoles (SMARTs) revealed that the specific placement of different substituted phenyl rings on the thiazole core led to substantial variations in antiproliferative activity. nih.gov
The biological activity of thiazole derivatives is also heavily influenced by the nature of the substituents themselves. Structure-activity relationship analyses have shown that the presence of electron-withdrawing groups (like NO₂) or electron-donating groups (like OMe) on the phenyl rings attached to the thiazole can be beneficial for activity, depending on their position. nih.gov For example, in one study, the introduction of a nitro group at the para position of a benzene (B151609) ring attached to the thiazole moiety enhanced antifungal activity. nih.gov
Furthermore, the substitution position on the aryl rings is equally important. In thiadiazole anticonvulsants, an analogue of thiazoles, moving a phenyl ring substituent from the para-position to the ortho-position was found to be essential for adopting the correct stereochemistry for activity. nih.gov This highlights that even subtle changes in substitution position can lead to significant conformational changes that preclude or favor binding to a biological target.
Table 1: Influence of Phenyl Ring Substitution on Cytotoxic Activity of Thiazole Analogues
| Compound ID | Substitution on Phenyl Ring (Position 2) | Substitution on Benzoyl Ring (Position 5) | Target Cell Line | Activity (IC₅₀) |
| Analogue A | 4-Chloro (p-Cl) | 3,4,5-Trimethoxy | Melanoma | 41 nM nih.gov |
| Analogue B | 4-Chloro (p-Cl) | 3,5-Dimethoxy | Melanoma | >240 nM (6-fold lower) nih.gov |
| Analogue C | 4-Bromo (p-Br) | 2-Hydroxy (o-OH) | MCF-7 | 13.66 µM mdpi.com |
| Analogue D | 4-Chloro (p-Cl) | 4-Hydroxy (p-OH) | MCF-7 | 24.9 µM mdpi.com |
Note: Data is compiled from studies on structurally related analogues to infer potential relationships for the target compound.
The Critical Role of the Benzoyl Moiety in Modulating Pharmacological Profiles
The benzoyl group at the C5 position of the thiazole ring is a key feature that significantly impacts the pharmacological profile. This moiety can act as a linker and an interaction point with target proteins, and its modification provides a powerful tool for modulating activity.
In a series of thieno[2,3-b]pyridine (B153569) analogues, which share structural similarities, replacing a ketone linker with an alcohol functionality led to improved antiproliferative efficacy. nih.gov Specifically, compounds with a secondary benzyl (B1604629) alcohol tether at the 5-position were more potent than their 5-benzoyl counterparts. nih.gov This suggests that the hydrogen-bonding capability and the conformational flexibility of the hydroxyl group may be advantageous for target binding compared to the rigid, planar carbonyl group.
Furthermore, substitutions on the phenyl ring of the benzoyl moiety itself offer another avenue for optimization. In the development of substituted methoxylbenzoyl-aryl-thiazole (SMART) agents, variations in the substituents on this phenyl ring (referred to as the "C" ring) had a remarkable effect on potency. nih.gov A compound featuring a 3,4,5-trimethoxyphenyl group in this position showed excellent inhibition against a panel of cancer cells, with IC₅₀ values in the low nanomolar range. nih.gov In contrast, an analogue with a 3,5-dimethoxyphenyl group was six times less potent, underscoring the sensitivity of the biological target to the substitution pattern on the benzoyl ring. nih.gov
The replacement of the entire benzoyl moiety with other groups also drastically alters activity. For example, replacing a benzoyl group with an acetyl group in certain 1,3-thiazole derivatives resulted in a significant enhancement of antiproliferative activity against breast cancer cell lines. mdpi.com This indicates that while the benzoyl group is a critical modulator, smaller or different acyl groups may sometimes provide a better fit or interaction profile for specific targets like vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.com
Significance of the 4-chlorophenyl Substituent in Structure-Activity Optimization
The 2-(4-chlorophenyl) group is a common feature in many biologically active thiazole-containing molecules. The chlorine atom at the para-position of the phenyl ring plays a significant role in defining the compound's electronic and lipophilic properties, which are crucial for target interaction and pharmacokinetic behavior.
The presence of a halogen, such as chlorine, on the phenyl ring is often associated with enhanced biological activity. This can be attributed to several factors:
Increased Lipophilicity: The chloro group increases the molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach intracellular targets.
Electronic Effects: As an electron-withdrawing group, chlorine modifies the electron density of the phenyl ring and, by extension, the entire molecule, which can influence binding affinity.
Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket, thereby increasing binding affinity and specificity.
SAR studies on various thiazole and thiadiazole series confirm the importance of this substituent. In one study, a series of N-(4-(4-chlorophenyl)thiazol-2-yl) acetamide (B32628) derivatives were synthesized and evaluated as potential anticancer agents, demonstrating that the 4-chlorophenylthiazole scaffold is a viable starting point for developing cytotoxic compounds. ijcce.ac.ir Similarly, the development of 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives showed that this moiety could be elaborated with other scaffolds to produce potent anticancer agents. ekb.eg
Modification of the 4-chlorophenyl group, for instance by replacing the chlorine with bromine or other groups, has been shown to modulate activity. In a study of anti-breast cancer agents, substituting the 4-chlorophenyl moiety with a 4-bromophenyl group, in conjunction with other structural changes, significantly improved cytotoxic activity. mdpi.com This indicates that while the 4-chloro substitution is often favorable, other halogens or substituents might be optimal depending on the specific biological target.
Table 2: Bioactivity of Compounds Containing the 2-(4-chlorophenyl)thiazole (B3120748) Scaffold
| Compound Class | Modification | Biological Target/Activity | Reference |
| N-(4-(4-chlorophenyl)thiazol-2-yl) derivatives | Varied acetamide side chains | Anticancer (Hela, U87 cell lines) | ijcce.ac.ir |
| 2-(hydrazinyl)-5-(4-chlorophenyl)thiazole analogues | Acetylation of hydrazineyl moiety | Anticancer (MCF-7, MDA-MB-231 cell lines), VEGFR-2 inhibition | mdpi.com |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Addition of sulfonamide moiety | Anticancer (MCF-7, HepG2, etc.), Carbonic anhydrase IX/XII inhibition | ekb.eg |
Stereochemical and Conformational Determinants of Activity in Thiazole Analogues
X-ray crystallography studies on active thiazole derivatives have shown that the molecule often adopts a conjugated system where the aromatic rings and linkers have specific spatial relationships. nih.gov For example, the crystal structure of a potent SMART compound revealed a specific conformation of its three aromatic rings and the carbonyl group linker. nih.gov This defined shape is crucial for its interaction with tubulin, its biological target.
The importance of conformation is starkly illustrated in studies of thiadiazole anticonvulsants. An active compound, 1-[5-(biphenyl-2-yl)-1,3,4-thiadiazol-2-yl]methanaminium chloride, adopts a specific non-planar conformation where the outer phenyl ring is twisted at an angle of 88.0° relative to the inner phenyl ring. nih.gov In contrast, an inactive analogue with a biphenyl-4-yl group (para-substituted) adopts a linear, almost planar conformation. This planarity precludes the molecule from adopting the required three-dimensional shape for anticonvulsant activity. nih.gov This demonstrates that the substitution pattern directly controls the accessible conformations, which in turn determines biological function.
For 5-benzoyl-2-(4-chlorophenyl)-1,3-thiazole, the key conformational variables would include:
The dihedral angle between the thiazole ring and the 2-(4-chlorophenyl) ring.
The dihedral angle between the thiazole ring and the 5-benzoyl ring.
The rotational freedom around the bond connecting the carbonyl group to the phenyl ring of the benzoyl moiety.
Optimizing these conformational features is a key aspect of drug design to ensure the molecule presents the correct pharmacophoric elements in the appropriate spatial orientation for target binding.
Rational Drug Design Strategies: Pharmacophore Derivation and Lead Compound Optimization
Rational drug design for thiazole analogues involves a multi-faceted approach that leverages SAR data to build pharmacophore models and guide the optimization of lead compounds. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target.
For the this compound scaffold, a hypothetical pharmacophore could be derived based on existing SAR data. This model would likely include:
A heterocyclic core (the thiazole ring) acting as a central scaffold.
A substituted aromatic ring at the C2 position (e.g., the 4-chlorophenyl group) serving as a key hydrophobic and/or halogen-bonding region.
An aryl ketone group at the C5 position (the benzoyl moiety) providing a hydrogen bond acceptor and another region for aromatic interactions.
Lead optimization strategies would then involve systematically modifying the lead compound, this compound, to improve its potency, selectivity, and pharmacokinetic properties. Based on the principles discussed:
Modification of the Benzoyl Moiety: Analogues could be synthesized where the phenyl ring of the benzoyl group is substituted with various electron-donating or withdrawing groups (e.g., methoxy, nitro) to probe electronic requirements at this position. nih.gov The carbonyl could also be reduced to a hydroxyl group to introduce a hydrogen bond donor and increase flexibility. nih.gov
Modification of the 2-Aryl Group: The 4-chlorophenyl group could be replaced with other substituted phenyl rings (e.g., 4-fluoro, 4-bromo, 3,4-dichloro) to fine-tune lipophilicity and explore halogen bonding potential. mdpi.com
Bioisosteric Replacement: The thiazole ring itself could be replaced by other five-membered heterocycles like oxazole, imidazole, or thiadiazole to assess the importance of the specific heteroatoms for activity. Similarly, the benzoyl group's carbonyl linker could be replaced by a bioisosteric equivalent, such as an amide linker, to improve metabolic stability. nih.gov
These rational design approaches, combining SAR insights with computational modeling and targeted synthesis, are essential for transforming a promising lead compound into a viable drug candidate. nih.gov
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Crystallographic and Solid State Structural Characterization of Thiazole Derivatives
Single-Crystal X-ray Diffraction: Precise Molecular and Crystal Structure Determination
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic and molecular structure of a crystalline solid. This technique provides precise coordinates of atoms within the crystal lattice, from which detailed information about bond lengths, bond angles, and torsional angles can be derived. This data is crucial for defining the molecule's conformation and understanding its electronic and steric properties.
For 5-benzoyl-2-(4-chlorophenyl)-1,3-thiazole, SCXRD analysis would be expected to reveal the relative orientations of the three key structural motifs: the central 1,3-thiazole ring, the 2-substituted 4-chlorophenyl ring, and the 5-substituted benzoyl group.
The thiazole (B1198619) ring itself is anticipated to be essentially planar. The primary conformational flexibility arises from the rotation around the single bonds connecting the substituent groups to the thiazole core. The dihedral angle between the thiazole ring and the 4-chlorophenyl ring is a key parameter. In a structurally related compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, this dihedral angle was reported to be 13.12 (14)°. nih.govkayseri.edu.tr A similar non-coplanar arrangement would be expected for the title compound to minimize steric hindrance.
Similarly, the benzoyl group at the 5-position will exhibit a specific orientation relative to the thiazole ring, defined by the C4-C5-C(carbonyl)-O(carbonyl) torsion angle. The planarity of the benzoyl group's phenyl ring relative to the carbonyl group and the thiazole ring is another important structural feature. In a different heterocyclic system, 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, the plane of the benzoyl's phenyl substituent was found to be substantially twisted out of the thiadiazole plane, at an angle of 49.74(4)°. mdpi.comhw.ac.uk This suggests that significant torsion is likely for the title compound as well.
Based on data from analogous structures, a table of expected bond lengths and angles can be compiled to approximate the molecular geometry.
Interactive Data Table: Representative Bond Geometries in Substituted Thiazoles
| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |
| Bond Length (Å) | S | C2 | ~ 1.72 | |
| Bond Length (Å) | S | C5 | ~ 1.73 | |
| Bond Length (Å) | N | C2 | ~ 1.31 | |
| Bond Length (Å) | N | C4 | ~ 1.38 | |
| Bond Length (Å) | C4 | C5 | ~ 1.37 | |
| Bond Angle (°) | C5 | S | C2 | ~ 91.0 |
| Bond Angle (°) | C4 | N | C2 | ~ 111.0 |
| Bond Angle (°) | N | C4 | C5 | ~ 115.0 |
| Bond Angle (°) | S | C5 | C4 | ~ 111.0 |
| Bond Angle (°) | N | C2 | S | ~ 112.0 |
Note: The values presented are illustrative and based on typical geometries of related thiazole structures. Actual values for this compound would require experimental determination.
The packing of molecules within a crystal is directed by a variety of non-covalent intermolecular interactions. The functional groups present in this compound—a carbonyl group, a chloro-substituent, and multiple aromatic rings—create numerous possibilities for such interactions.
Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors (like O-H or N-H), the carbonyl oxygen and the thiazole nitrogen atom can act as hydrogen bond acceptors. Weak C-H···O and C-H···N hydrogen bonds are commonly observed in similar crystal structures, often linking molecules into chains or more complex three-dimensional networks. nih.gov
Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) interacting with a nucleophilic partner like an oxygen or nitrogen atom from an adjacent molecule. These interactions can be significant in directing crystal packing.
C-H···π Interactions: The electron-rich π-systems of the phenyl, chlorophenyl, and thiazole rings can act as acceptors for hydrogen atoms from C-H bonds of neighboring molecules. Such interactions are a common feature in the crystal packing of aromatic thiazole derivatives. nih.gov
π-π Stacking: Face-to-face or offset stacking interactions between the aromatic rings can also contribute to the stabilization of the crystal lattice, although significant π-π stacking is not always observed in similar structures. nih.gov
Hirshfeld Surface Analysis: Quantitative Assessment of Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto a surface defined by the molecule's electron distribution, it provides a detailed picture of the crystal packing environment. The analysis generates a unique fingerprint plot for each crystal structure, which summarizes all intermolecular contacts and provides a percentage contribution for each type of interaction.
A Hirshfeld surface analysis for this compound would require its experimentally determined crystal structure. However, by examining a related molecule, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, we can anticipate the likely contributions of various contacts. nih.govkayseri.edu.tr For that molecule, the most significant contributions to the crystal packing were from H···H, H···C/C···H, Cl···H/H···Cl, and O···H/H···O contacts. A similar distribution would be expected for the title compound, with the relative importance of each contact type depending on the specific packing arrangement.
Interactive Data Table: Exemplary Hirshfeld Surface Contact Percentages for a Related Chlorophenyl-Thiazole Derivative
| Contact Type | Percentage Contribution (%) |
| H···H | 39.2 |
| C···H/H···C | 25.2 |
| Cl···H/H···Cl | 11.4 |
| O···H/H···O | 8.0 |
Note: This data is from the analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole and is provided for illustrative purposes only. nih.govkayseri.edu.tr The actual values for the title compound may differ.
Polymorphism and Crystal Engineering in Thiazole-Based Compounds
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can have distinct physical properties, including melting point, solubility, and stability. This phenomenon is of critical importance in materials science and the pharmaceutical industry. The study of polymorphism in 2-benzoyl-N,N-diethylbenzamide, for example, revealed multiple crystalline forms with different molecular conformations and packing arrangements. mdpi.com
Given the conformational flexibility of the benzoyl and chlorophenyl groups in this compound, it is plausible that this compound could also exhibit polymorphism. Different crystallization conditions (e.g., solvent, temperature, pressure) could lead to different packing arrangements and molecular conformations, stabilized by a subtle balance of the intermolecular forces discussed previously.
Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. By strategically modifying the functional groups on the thiazole scaffold, it is possible to control the formation of specific supramolecular synthons (e.g., hydrogen-bonded dimers, halogen-bonded chains) and thus guide the assembly of the crystal lattice. As no crystal structure has been reported for this compound, its potential for polymorphism and amenability to crystal engineering strategies remain areas for future investigation.
Q & A
Q. Optimization Metrics :
How can structural contradictions in spectroscopic data for this compound be resolved?
Advanced Research Question
Discrepancies between calculated and observed elemental analysis or NMR shifts often arise from impurities or tautomerism. Methodological solutions include:
- Multi-Technique Validation : Combine ¹H/¹³C NMR, HRMS, and X-ray crystallography to confirm the benzoyl and chlorophenyl substituents .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in bond lengths and angles (e.g., thiazole C–N bond: ~1.32 Å) .
- Dynamic NMR : Detect tautomeric forms in DMSO-d₆, where hydrogen bonding may shift NH or carbonyl signals .
What strategies are employed to analyze structure-activity relationships (SAR) for thiazole derivatives?
Advanced Research Question
SAR studies focus on substituent effects on bioactivity:
- Electron-Withdrawing Groups : The 4-chlorophenyl group enhances metabolic stability via hydrophobic interactions .
- Benzoyl Modifications : Substituents at the benzoyl para-position influence binding affinity, as shown in docking studies with similar thiazoles .
Q. Comparative SAR Table :
How are reaction pathways validated for intermediates in multi-step syntheses?
Basic Research Question
- TLC Monitoring : Use silica plates with UV-active spots to track intermediates (e.g., Rf = 0.5 in ethyl acetate/hexane) .
- Quenching Experiments : Isolate intermediates via acid/base workup (e.g., pH 8–9 for amine derivatives) .
- In Situ Spectroscopy : Real-time IR identifies transient species like thiourea intermediates .
What advanced techniques characterize crystallographic and electronic properties?
Advanced Research Question
- X-ray Diffraction : Resolves dihedral angles between thiazole and benzoyl groups (e.g., 15–25° tilt in crystal packing) .
- DFT Calculations : Predict HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps to identify reactive sites .
- SC-XRD Metrics :
How do solvent and catalyst choices influence regioselectivity in thiazole formation?
Advanced Research Question
- Solvent Polarity : High polarity (e.g., DMF) stabilizes charged intermediates, favoring 1,3-thiazole over 1,2-isomers .
- Catalytic Effects : Lewis acids (e.g., ZnCl₂) direct electrophilic substitution to the 5-position of the thiazole ring .
- Microwave Assistance : Reduces reaction time (30 mins vs. 6 hours) and improves regioselectivity via uniform heating .
What methodologies address discrepancies in biological assay data for this compound?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
